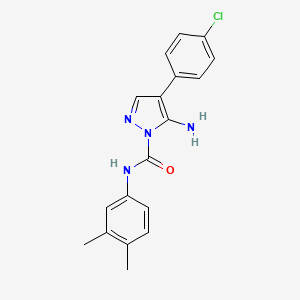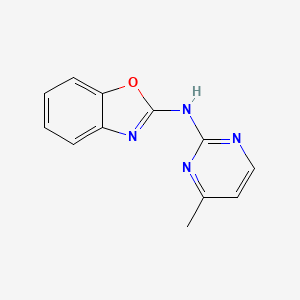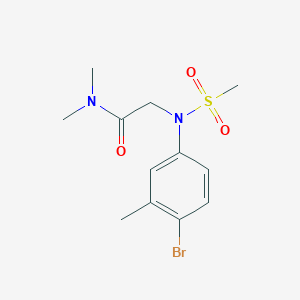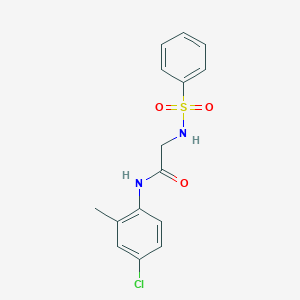
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide, also known as ACPD, is a chemical compound that has been widely used in scientific research for its interesting properties. This compound is a pyrazole derivative and has been synthesized through various methods.
Mechanism of Action
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide acts as an agonist of group I mGluRs, specifically mGluR1 and mGluR5. These receptors are G protein-coupled receptors that modulate the release of neurotransmitters such as glutamate. Activation of mGluR1 and mGluR5 by 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory. Additionally, 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in lab experiments is its specificity for group I mGluRs. This allows researchers to study the function of these receptors without affecting other glutamate receptors. However, one of the limitations of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide is its short half-life, which requires frequent administration to maintain its effects.
Future Directions
There are several future directions for the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in scientific research. One direction is the development of more potent and selective agonists of mGluRs. Another direction is the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in the development of novel therapeutics for neurodegenerative diseases. Additionally, 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide can be used to study the role of mGluRs in other physiological and pathological conditions, such as addiction and pain.
Synthesis Methods
The synthesis of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been reported through various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylaniline to form 4-chlorobenzoyl-3,4-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to form 4-chlorobenzoyl-3,4-dimethylpyrazole. Finally, the amino group is introduced by reacting with ammonium carbonate to form 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide.
Scientific Research Applications
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been extensively used in scientific research as a pharmacological tool to study the function of glutamate receptors. It is an agonist of group I metabotropic glutamate receptors (mGluRs) and has been used to study the role of these receptors in various physiological and pathological conditions. 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has also been used to study the role of mGluRs in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-3-8-15(9-12(11)2)22-18(24)23-17(20)16(10-21-23)13-4-6-14(19)7-5-13/h3-10H,20H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSSGHPITLRBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)


![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)

![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)

![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)